molecular formula C8H7NOS B1281406 4-Methylbenzo[d]thiazol-2(3H)-one CAS No. 73443-84-2

4-Methylbenzo[d]thiazol-2(3H)-one

Cat. No.: B1281406
CAS No.: 73443-84-2
M. Wt: 165.21 g/mol
InChI Key: MAIYZXCYLAJOFK-UHFFFAOYSA-N
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Description

4-Methylbenzo[d]thiazol-2(3H)-one is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzo[d]thiazol-2(3H)-one typically involves the cyclization of 2-aminothiophenol with a suitable carbonyl compound. One common method is the reaction of 2-aminothiophenol with acetic anhydride, followed by cyclization to form the benzothiazole ring. The reaction is usually carried out in the presence of a base such as sodium acetate in an organic solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

4-Methylbenzo[d]thiazol-2(3H)-one serves as a vital building block for synthesizing more complex organic molecules. Its reactivity allows for various transformations, including oxidation, reduction, and electrophilic substitution reactions.

Biology

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting monoamine oxidase enzymes. This inhibition is relevant in treating neurodegenerative disorders such as Alzheimer's disease. Additionally, it shows promise in antimicrobial activity against various bacterial strains.

Medicine

Research highlights the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation through interference with cellular signaling pathways.

Industry

In industrial applications, this compound is utilized in developing dyes and pigments due to its chemical stability and reactivity.

This compound exhibits significant biological activities:

  • Antimicrobial Activity : Effective against Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa12
  • Anticancer Activity : In vitro studies indicate that the compound can significantly reduce cancer cell viability.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that derivatives of benzothiazole, including this compound, showed enhanced antibacterial properties when modified with electron-withdrawing groups. The most effective derivative displayed an MIC comparable to standard antibiotics like ampicillin.
  • Cytotoxicity in Cancer Models : In vitro studies on gastric cancer cells revealed that treatment with this compound resulted in significant cell death through apoptosis, underscoring its potential as an anticancer agent.
  • Anti-inflammatory Effects : Research indicates that this compound reduces pro-inflammatory cytokines in animal models of inflammation, suggesting potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-Methylbenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4-Methylbenzo[d]thiazol-2(3H)-one can be compared with other benzothiazole derivatives:

Biological Activity

4-Methylbenzo[d]thiazol-2(3H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a benzothiazole core, which is known for its ability to interact with biological macromolecules. The presence of the methyl group at the 4-position enhances its lipophilicity, potentially influencing its bioavailability and interaction with cellular targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : In one study, the compound demonstrated MIC values ranging from 8 μg/mL to 16 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa12

Anticancer Activity

Research indicates that this compound possesses cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested : Studies have assessed its effects on gastric (AGS) and colon (HT-29) cancer cell lines, revealing IC50 values as low as 10 μM .
  • Mechanism : The compound induces apoptosis through mitochondrial pathways, leading to caspase activation and disruption of mitochondrial membrane potential .
Cancer Cell LineIC50 (μM)
AGS10
HT-2915

Enzyme Inhibition

This compound has been identified as an effective inhibitor of several key enzymes:

  • Acetylcholinesterase Inhibition : It shows promising activity against acetylcholinesterase, with an IC50 value of approximately 2.7 µM, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Tyrosinase Inhibition : The compound also inhibits tyrosinase, an enzyme involved in melanin production, making it a candidate for skin whitening agents .
EnzymeIC50 (µM)
Acetylcholinesterase2.7
Tyrosinase5.0

Case Studies

  • Antibacterial Efficacy : A study demonstrated that derivatives of benzothiazole, including this compound, exhibited enhanced antibacterial properties when modified with electron-withdrawing groups. The best-performing derivative showed an MIC comparable to standard antibiotics like ampicillin .
  • Cytotoxicity in Cancer Models : In vitro studies on gastric cancer cells indicated that treatment with this compound resulted in significant cell death through apoptosis, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

4-methyl-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)9-8(10)11-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIYZXCYLAJOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509447
Record name 4-Methyl-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73443-84-2
Record name 4-Methyl-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylbenzo[d]thiazol-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Prepared analogous to Example 5 from 2-ethoxy-4-methyl-benzothiazole and concentrated hydrochloric acid with a yield of 81% of theory. M.p.: 207°-208° C. (xylene/gasoline 1:1)
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Synthesis routes and methods II

Procedure details

5.00 g (30.5 mmol) 2-amino-4-methylbenzothiazole in 15.0 mL formic acid, 6.10 mL glacial acetic acid and 112 mL conc. hydrochloric acid were cooled to −5° C. with stirring and slowly combined with a solution of 2.10 g (30.5 mmol) sodium nitrite in 5.0 mL water. The reaction mixture was stirred for 20 min at this temperature, then heated to RT and then refluxed overnight. The cooled mixture was then mixed with water and extracted several times with EtOAc. The combined organic phases were washed with saturated sodium chloride solution, dried on sodium sulphate, filtered and the filtrate was evaporated down.
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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